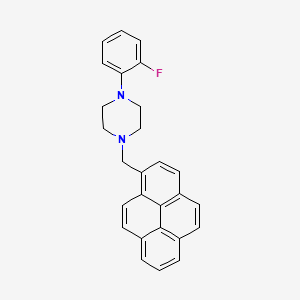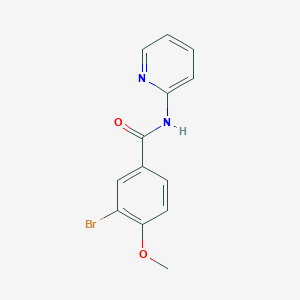![molecular formula C16H28N4O B5159543 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol](/img/structure/B5159543.png)
3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” is an organic compound that features a complex structure with multiple functional groups, including a triazole ring, a piperidine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” can be approached through several steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction or reduction of a carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions of triazole and piperidine-containing molecules with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
- 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]butan-1-ol
Uniqueness
The uniqueness of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-3-14(2)11-19-8-6-15(7-9-19)12-20-13-16(17-18-20)5-4-10-21/h3,13,15,21H,4-12H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZSLADOSKKGOT-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(CC1)CN2C=C(N=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(CC1)CN2C=C(N=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159468.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
![1-[3-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5159477.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)

![2-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one](/img/structure/B5159492.png)
![1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)

![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine](/img/structure/B5159538.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)
